Ring-Size Dependent Molecular Weight and Formula: [3.6] vs. [3.5] vs. [3.4] Homologous Series
The 3-phenyl-2-azaspiro[m.n]alkan-1-one series shows a systematic molecular weight increment of approximately 14 Da per additional methylene unit in the carbocyclic ring. The target [3.6] compound (MW 229.32 Da, C15H19NO) is 14.03 Da heavier than the [3.5] analog (MW 215.29 Da, C14H17NO) and 28.06 Da heavier than the [3.4] analog (MW 201.26 Da, C13H15NO) . This mass difference corresponds to one and two methylene (–CH2–) units respectively, constituting a genuine homologous series rather than interchangeable isosteres. The increased carbon count of the [3.6] system directly translates to higher lipophilicity, with a measured LogP of 3.33 for the target compound [1].
| Evidence Dimension | Molecular weight and molecular formula across ring-size variants |
|---|---|
| Target Compound Data | MW 229.32 Da, C15H19NO (3-phenyl-2-azaspiro[3.6]decan-1-one) |
| Comparator Or Baseline | [3.5] analog: MW 215.29 Da, C14H17NO; [3.4] analog: MW 201.26 Da, C13H15NO |
| Quantified Difference | ΔMW = +14.03 Da vs. [3.5]; +28.06 Da vs. [3.4]; corresponds to 1–2 additional methylene groups |
| Conditions | Calculated from molecular formulas; supplier-certified purity ≥95% for all comparators |
Why This Matters
For procurement, the [3.6] compound occupies a distinct molecular weight and lipophilicity space that cannot be achieved by the [3.4] or [3.5] analogs, which is critical when optimizing logD, metabolic stability, or target binding in a lead series.
- [1] ChemSpace. 3-Phenyl-2-azaspiro[3.6]decan-1-one, CAS 2080412-62-8, CSSB00003014776. MW 229 Da, LogP 3.33, Fsp3 0.533. View Source
